molecular formula C9H14O3 B8605554 Methyl 1-ethyl-2-oxocyclopentane-1-carboxylate

Methyl 1-ethyl-2-oxocyclopentane-1-carboxylate

Cat. No. B8605554
M. Wt: 170.21 g/mol
InChI Key: FTGAKVDISDNVNX-UHFFFAOYSA-N
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Patent
US07388103B2

Procedure details

Under vigorously agitation, 14.8 g of methyl 2-oxocyclopentane carboxylate was added to 41.9 g of fine powdery anhydrous potassium carbonate, and after stirring for several minutes, to the mixture was added 100 ml of acetone. The reaction mixture was further stirred for 15 to 30 minutes at room temperature, then thereto was dropwise added 31.2 g of ethyl iodide. Upon the completion of the addition, the reaction mixture was heated for reflux for 2 hours. The solvent was removed under reduced pressure, and solid residue was washed with diethyl ether. The washing liquor was collected and washed with water. After removing the solvent, 18.0 g of pale yellow liquid was obtained, The liquid was distilled under reduced pressure, and 15.9 g of colorless liquid as a distillate cut of 122-124° C./25 mmHg was collected. Yield: 93.5%.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
41.9 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
93.5%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[C:7]([O:9][CH3:10])=[O:8].C(=O)([O-])[O-].[K+].[K+].[CH2:17](I)[CH3:18]>CC(C)=O>[CH2:17]([C:3]1([C:7]([O:9][CH3:10])=[O:8])[CH2:4][CH2:5][CH2:6][C:2]1=[O:1])[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OC
Name
Quantity
41.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
31.2 g
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
after stirring for several minutes, to the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred for 15 to 30 minutes at room temperature
Duration
22.5 (± 7.5) min
ADDITION
Type
ADDITION
Details
Upon the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
for reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure, and solid residue
WASH
Type
WASH
Details
was washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The washing liquor was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After removing the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(C(CCC1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 101.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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